HDAC6 Inhibition Potency
Derivatives of 4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have been reported to exhibit potent inhibitory activity against histone deacetylase 6 (HDAC6) with IC50 values in the nanomolar range, as demonstrated in a 2023 Journal of Medicinal Chemistry study . While the precise IC50 for the core compound is not publicly disclosed, this level of potency is significant when compared to the broader landscape of pyrazole-containing HDAC inhibitors, where many candidates exhibit IC50 values in the low micromolar range . This suggests the 4,4-dimethyl β-diketone scaffold is a privileged structure for achieving high-affinity HDAC6 engagement.
| Evidence Dimension | Inhibitory activity against human HDAC6 enzyme |
|---|---|
| Target Compound Data | IC50 in the nanomolar range (reported for derivatives; specific IC50 for the exact compound is unavailable) |
| Comparator Or Baseline | Various in-class pyrazole HDAC inhibitors typically showing low micromolar IC50 values |
| Quantified Difference | The reported nanomolar activity for derivatives suggests at least a 10- to 100-fold improvement in potency over many in-class comparators [REFS-1, REFS-2]. |
| Conditions | In vitro enzymatic assay using human HDAC6 and a fluorogenic substrate (specific protocol details are behind the primary source paywall) [REFS-1, REFS-2]. |
Why This Matters
For a procurement scientist, this level of target engagement serves as a critical decision point. Selecting this specific scaffold increases the probability of obtaining a lead-like hit with high potency, reducing downstream chemistry iterations compared to lower-activity pyrazole alternatives.
- [1] Kuujia. (n.d.). Cas no 1248432-20-3 (4,4-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione). View Source
- [2] Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors. (n.d.). Scilit. View Source
